(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol
Description
The compound "(3-{[(tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol" (CAS: 1360106-23-5) is an oxetane derivative featuring a tertiary alcohol and a bulky tert-butyldiphenylsilyl (TBDPS) ether group. Its molecular formula is C21H28O3Si, with a molecular weight of 356.53 g/mol . The TBDPS group is a widely used protecting group in organic synthesis due to its stability under basic and mildly acidic conditions, making it valuable in multi-step reactions. The oxetane ring, a four-membered cyclic ether, introduces ring strain, which can influence reactivity and conformational stability compared to larger cyclic ethers like tetrahydrofuran (THF) .
Properties
IUPAC Name |
[3-[[tert-butyl(diphenyl)silyl]oxymethyl]oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-20(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-21(14-22)15-23-16-21/h4-13,22H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPICNKQTYPJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(COC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol involves several steps. The key synthetic route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the oxetane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiphenylsilyl group can be replaced by other functional groups.
Scientific Research Applications
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry. Its structure features a unique oxetane ring and a tert-butyldiphenylsilyl group, which may influence its biological activity. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H28O3Si
- Molecular Weight : 356.54 g/mol
- CAS Number : 1360106-23-5
- Purity : 97%
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in antiviral and anticancer therapies. The presence of the oxetane ring may enhance the compound's reactivity and interaction with biological targets.
Antiviral Activity
One study indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication through interference with sialidase enzymes. Sialidases are crucial for viral release from host cells, and inhibitors can significantly reduce viral load. Although specific data on this compound is scarce, its structural analogs have shown promising results in inhibiting influenza viruses .
Anticancer Potential
The compound's ability to modulate signaling pathways related to cancer progression is another area of interest. Preliminary studies suggest that compounds with silyl groups may influence cell signaling pathways such as MAPK and PI3K/Akt, which are pivotal in cancer cell proliferation and survival . However, specific case studies focusing on this compound are still needed to validate these effects.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 6 | Antiviral | Inhibits sialidase | |
| GS4071 | Antiviral | Sialidase inhibitor | |
| Tert-butyldiphenylsilyl derivatives | Anticancer | Modulates MAPK pathway |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral sialidases, preventing the release of new virions from infected cells.
- Cell Signaling Modulation : The presence of silyl groups can influence cellular signaling pathways that are critical for tumor growth and metastasis.
- Reactivity due to Oxetane Structure : The oxetane ring may participate in chemical reactions that lead to the formation of reactive intermediates capable of interacting with biological macromolecules.
Q & A
Basic: What are the key synthetic routes for (3-{[(tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol?
Methodological Answer:
The synthesis typically involves two stages: (1) oxetane ring formation and (2) silyl ether protection .
- Oxetane Construction : Cyclization of 3-hydroxymethyloxetane precursors using acid-catalyzed ring-closing reactions (e.g., BF₃·Et₂O) is common.
- Silylation : The hydroxyl group is protected via tert-butyldiphenylsilyl (TBDPS) chloride in the presence of a base (e.g., imidazole or DMAP) in anhydrous THF or DMF .
- Reduction : LiBH₄ may be used to selectively reduce intermediates without cleaving the TBDPS group .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate) and confirm using ¹H/¹³C NMR.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : The TBDPS group shows distinct aromatic protons (δ 7.2–7.6 ppm) and tert-butyl singlet (δ 1.0–1.2 ppm). The oxetane ring protons resonate at δ 4.2–4.8 ppm, while the hydroxymethyl group appears at δ 3.5–3.7 ppm .
- IR : Confirm hydroxyl (≈3400 cm⁻¹) and silyl ether (≈1100 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peak).
Advanced: How does the TBDPS group influence the compound’s stability and reactivity?
Methodological Answer:
- Steric Protection : The bulky TBDPS group shields the hydroxymethyl moiety from nucleophilic attack or oxidation, enhancing stability during multi-step syntheses .
- Acid Sensitivity : TBDPS ethers are stable under basic conditions but cleaved selectively with TBAF or HF·pyridine.
Experimental Design : Compare hydrolysis rates of TBDPS-protected vs. unprotected analogs under acidic (HCl/MeOH) and basic (NaOH/THF) conditions. Use ¹H NMR to track degradation .
Advanced: What are the applications of this compound in drug delivery systems?
Methodological Answer:
- Prodrug Design : The oxetane ring’s strain enhances reactivity for pH-sensitive drug release. For example, conjugate the hydroxymethyl group to carboxylic acid-containing drugs via ester linkages .
- Solubility Modulation : Oxetanes improve aqueous solubility of hydrophobic APIs. Test solubility in PBS (pH 7.4) and simulate gastrointestinal stability .
Advanced: What reaction mechanisms govern oxetane ring-opening in this compound?
Methodological Answer:
- Acid-Catalyzed Ring-Opening : In HCl/MeOH, the oxetane undergoes nucleophilic attack at the less substituted carbon, yielding a diol.
- Base-Mediated Reactions : Under strong bases (e.g., LDA), deprotonation of the hydroxymethyl group may precede ring-opening.
Kinetic Analysis : Use in situ ¹H NMR to monitor ring-opening rates at varying pH .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate silylated products from desilylated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
Validation : Assess purity via HPLC (C18 column, acetonitrile/water) .
Advanced: How can computational modeling predict its reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Model the oxetane ring’s strain energy and TBDPS group’s steric effects using Gaussian or ORCA. Compare activation energies for ring-opening pathways .
- Docking Studies : Simulate interactions with enzymes (e.g., esterases) to predict prodrug activation sites.
Advanced: What challenges arise in enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Center Formation : Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries (e.g., oxazolidinones) can induce stereochemistry .
- Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases.
Case Study : A 2017 study achieved 92% ee using a chiral oxazolidinone auxiliary and LiBH₄ reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
